Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate
CAS No.: 95855-11-1
Cat. No.: VC7047291
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66
* For research use only. Not for human or veterinary use.
![Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate - 95855-11-1](/images/structure/VC7047291.png)
Specification
CAS No. | 95855-11-1 |
---|---|
Molecular Formula | C10H11ClN2O2 |
Molecular Weight | 226.66 |
IUPAC Name | methyl N-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamate |
Standard InChI | InChI=1S/C10H11ClN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+ |
Standard InChI Key | FQXCPYZRIPMNCQ-KPKJPENVSA-N |
SMILES | CC(=NNC(=O)OC)C1=CC=C(C=C1)Cl |
Introduction
Structural Identification and Nomenclature
Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate (IUPAC name: methyl N'-[1-(4-chlorophenyl)ethylidene]carbazate) is a crystalline solid with the molecular formula C₁₀H₁₀ClN₂O₂. The molecule comprises three key components:
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A methyl ester group (–COOCH₃) at the carbazate terminus.
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A hydrazine backbone (–NH–NH–) that forms a Schiff base linkage.
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A 4-chlorophenyl substituent attached to the ethylidene moiety.
The compound’s planar geometry facilitates π-π stacking interactions, as evidenced by X-ray crystallography of analogous structures . Spectroscopic characterization confirms the (E)-configuration of the imine bond, with distinct NMR signals for the hydrazine protons and aromatic chlorophenyl group.
Synthesis and Optimization
Reaction Mechanism
The synthesis proceeds via a two-step protocol:
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Condensation: 4-Chloroacetophenone reacts with methyl hydrazinecarboxylate in chloroform under acidic catalysis (e.g., HCl or acetic acid), yielding the hydrazone intermediate.
Water removal via azeotropic distillation drives the reaction to completion .
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Cyclization: Treatment with thionyl chloride (SOCl₂) induces cyclodehydration, forming 4-(4-chlorophenyl)-1,2,3-thiadiazole.
Experimental Procedure
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Step 1: 4-Chloroacetophenone (10 mmol, 1.54 g) and methyl hydrazinecarboxylate (12 mmol, 1.04 g) are dissolved in chloroform (20 mL). One drop of concentrated HCl is added, and the mixture is refluxed for 12 hours with a Dean-Stark trap. The product precipitates as a white solid upon cooling (yield: 85–90%).
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Step 2: The hydrazone (5 mmol) is treated with SOCl₂ (10 mL) at 0°C, then stirred at room temperature for 8 hours. Excess SOCl₂ is evaporated, and the residue is washed with diethyl ether to isolate the thiadiazole (yield: 70–75%).
Table 1. Optimization of Hydrazone Synthesis
Parameter | Optimal Condition | Yield (%) |
---|---|---|
Solvent | Chloroform | 89 |
Catalyst | HCl (1 drop) | 91 |
Temperature (°C) | 80 (reflux) | 87 |
Reaction Time (h) | 12 | 90 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, CDCl₃):
δ 8.65 (s, 1H, N=CH), 7.99 (d, J = 8.2 Hz, 2H, Ar–H), 7.49 (d, J = 8.2 Hz, 2H, Ar–H), 3.87 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) . -
¹³C NMR (126 MHz, CDCl₃):
δ 162.9 (C=O), 134.3 (C–Cl), 129.1–127.5 (Ar–C), 55.4 (OCH₃), 21.4 (CH₃) .
Infrared (IR) Spectroscopy
Key absorption bands:
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3260 cm⁻¹ (N–H stretch),
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1705 cm⁻¹ (C=O ester),
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1590 cm⁻¹ (C=N imine),
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1090 cm⁻¹ (C–Cl).
Reactivity and Applications
Cyclization to 1,2,3-Thiadiazoles
The hydrazinecarboxylate undergoes sulfur insertion upon treatment with SOCl₂, forming 1,2,3-thiadiazoles. These heterocycles exhibit antimicrobial and antitumor activities, making them valuable in drug discovery .
Table 2. Thiadiazole Derivatives Synthesized from Analogous Hydrazones
Substrate | Product | Yield (%) |
---|---|---|
4-Methylphenyl derivative | 4-(p-Tolyl)-1,2,3-thiadiazole | 46 |
4-Methoxyphenyl derivative | 4-(p-Methoxyphenyl)-1,2,3-thiadiazole | 71 |
4-Bromophenyl derivative | 4-(p-Bromophenyl)-1,2,3-thiadiazole | 75 |
Copper-Catalyzed Thioamidation
Recent advancements utilize the hydrazone in Cu(OAc)₂-mediated C–H activation reactions. For example, coupling with thioketenes generates thioamides, which are precursors to protease inhibitors .
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